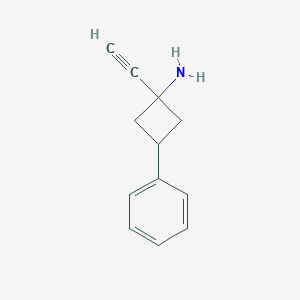

1-Ethynyl-3-phenylcyclobutan-1-amine

Descripción

1-Ethynyl-3-phenylcyclobutan-1-amine is a substituted cyclobutanamine derivative featuring an ethynyl (C≡CH) group at position 1 and a phenyl (C₆H₅) group at position 3 of the cyclobutane ring.

The parent compound, 3-phenylcyclobutan-1-amine (CAS 90874-41-2), has a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The addition of an ethynyl group likely increases molecular weight and introduces sp-hybridized carbon, enhancing reactivity for applications such as click chemistry or pharmaceutical intermediates.

Propiedades

Fórmula molecular |

C12H13N |

|---|---|

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

1-ethynyl-3-phenylcyclobutan-1-amine |

InChI |

InChI=1S/C12H13N/c1-2-12(13)8-11(9-12)10-6-4-3-5-7-10/h1,3-7,11H,8-9,13H2 |

Clave InChI |

DVZJTZRHZMATOO-UHFFFAOYSA-N |

SMILES canónico |

C#CC1(CC(C1)C2=CC=CC=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the [3+1] cyclization approach, which involves the reaction of simple alkyl amines with alkynes under photo-induced copper catalysis . This method is advantageous due to its operational simplicity, use of a cheap catalyst, and broad substrate scope.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethynyl-3-phenylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

1-Ethynyl-3-phenylcyclobutan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

Industry: Used in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 1-Ethynyl-3-phenylcyclobutan-1-amine involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .

Comparación Con Compuestos Similares

Structural and Electronic Differences

- Ethynyl vs. Chlorine Substituents : The ethynyl group in 1-Ethynyl-3-phenylcyclobutan-1-amine introduces electron-withdrawing character and linear geometry, contrasting with the electron-withdrawing but bulky 3-chlorophenyl group in 3-(3-chlorophenyl)cyclobutan-1-amine .

- Rigidity vs. Flexibility: The cyclobutane ring provides rigidity, whereas butenyl-substituted amines (e.g., (E)-4-(3-aminophenyl)-3-buten-1-amine) offer conformational flexibility, impacting their utility in drug design or polymer synthesis .

Physicochemical Properties

- Lipophilicity : The ethynyl group may reduce lipophilicity compared to halogenated analogs like 3-(3-chlorophenyl)cyclobutan-1-amine, which has a higher molar mass (181.66 g/mol) and Cl-induced hydrophobicity .

- Reactivity : Ethynyl groups are prone to Huisgen cycloaddition (click chemistry), whereas phenyl or chlorophenyl groups favor electrophilic aromatic substitution.

Research Findings and Limitations

- Biological Activity : Chlorophenyl-substituted amines often exhibit enhanced antimicrobial activity compared to phenyl analogs, though ethynyl derivatives remain understudied .

- Thermal Stability : Cyclobutane rings confer higher thermal stability than linear alkenes (e.g., butenyl amines), making them suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.